(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-prop-2-enylcarboxamide
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Overview
Description
- This compound belongs to the pyrimidine family and features an imino group, a methyl group, and a prop-2-enylcarboxamide moiety.
- Its structure includes a dihydropyridine ring fused with a pyridino[2,3-d]pyrimidine ring system.
- The compound’s systematic name is quite lengthy, but its structure provides insights into its potential properties and applications.
Preparation Methods
- The synthetic routes for this compound can vary, but one approach involves the condensation of 3-formylchromone with methyl acetoacetate and ammonium acetate.
- Ohmic-heating-assisted multicomponent Hantzsch reaction in aqueous medium, using tetrabutylammonium bromide as a phase transfer catalyst, leads to the formation of this compound .
- Industrial production methods may involve modifications of these synthetic routes for scalability.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include methanesulfonic acid (MsOH), phenylhydrazine hydrochloride, and carboxylic anhydrides.
- Major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry, this compound serves as a building block for heterocyclic synthesis.
- In biology and medicine, it exhibits potential as an antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant agent .
- Its role in plant growth regulation and herbicidal activity is also noteworthy .
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
- While I couldn’t find direct analogs of this specific compound, related pyrimidine derivatives, such as indoles and other heterocycles, share similar structural features.
- For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit anti-inflammatory and analgesic activities .
Properties
Molecular Formula |
C16H15N5O2 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
6-imino-7-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c1-3-7-18-15(22)10-9-11-14(20(2)13(10)17)19-12-6-4-5-8-21(12)16(11)23/h3-6,8-9,17H,1,7H2,2H3,(H,18,22) |
InChI Key |
AZOONJVMYUHGNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
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